Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-16(2,3)23-15(21)20-14-5-7-18(20,8-6-14)13-19-17(4)9-11-22-12-10-17/h14,19H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVPNCYWCOYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)NCC23CCC(N2C(=O)OC(C)(C)C)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps include:
- Formation of the azabicyclo[2.2.1]heptane core.
- Introduction of the tert-butyl ester group.
- Attachment of the 4-methyloxan-4-yl group via an amine linkage.
The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-[[(4-methyloxan-4-yl)amino]methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate: shares similarities with other bicyclic compounds such as tropane alkaloids and azabicyclo[2.2.2]octane derivatives.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of the tert-butyl ester, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
